2-(3-Fluorophenyl)-2-methylpropanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11FO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
InChI Key |
LIRMNANQMPRURB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Fluorophenyl 2 Methylpropanal
Retrosynthetic Analysis of 2-(3-Fluorophenyl)-2-methylpropanal
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection is at the C-C bond alpha to the aldehyde group, suggesting an arylation reaction of a propanal derivative. Another key disconnection involves the formyl group, pointing towards oxidation of a primary alcohol or reduction of a carboxylic acid derivative.
A plausible retrosynthetic pathway starts by disconnecting the aldehyde, leading back to the corresponding primary alcohol, 2-(3-fluorophenyl)-2-methylpropan-1-ol. This alcohol can be conceptually derived from the reaction of a Grignard reagent, (3-fluorophenyl)magnesium bromide, with isobutyraldehyde (B47883), followed by oxidation. Alternatively, the aldehyde can be seen as the product of the reduction of 2-(3-fluorophenyl)-2-methylpropanoic acid or its derivatives. louisville.educhemistrysteps.com Advanced strategies might envision the direct formylation of a suitable precursor through hydroformylation or C-H functionalization. acs.orgrsc.org
Classical Preparative Routes
Traditional methods for synthesizing aldehydes often rely on the oxidation of primary alcohols or the partial reduction of carboxylic acids and their derivatives. These well-established reactions provide reliable pathways to this compound.
Oxidation of Corresponding Alcohols (e.g., 2-(3-fluorophenyl)-2-methylpropan-1-ol)
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. chemguide.co.uk For the synthesis of this compound, the precursor alcohol, 2-(3-fluorophenyl)-2-methylpropan-1-ol, is required. This alcohol can be prepared via standard organometallic addition reactions.
The oxidation of this neopentyl-like alcohol to the desired aldehyde requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid. e-bookshelf.denih.gov Mild oxidizing agents are generally preferred for this transformation.
| Oxidizing Agent | Description | Selectivity |
| Pyridinium chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. | Generally effective for the oxidation of primary alcohols to aldehydes. |
| Dess-Martin periodinane (DMP) | A hypervalent iodine compound known for its mild and selective oxidation of alcohols to aldehydes or ketones. | Offers high yields and is compatible with a wide range of functional groups. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. | A reliable method for the oxidation of sterically hindered alcohols. |
The choice of oxidant depends on factors such as substrate tolerance, reaction conditions, and desired yield. For a sterically hindered primary alcohol like 2-(3-fluorophenyl)-2-methylpropan-1-ol, methods like the Swern oxidation or using Dess-Martin periodinane are often advantageous due to their mild nature and high selectivity for the aldehyde. uhamka.ac.id
Reduction of Carboxylic Acid Derivatives (e.g., 2-(3-fluorophenyl)-2-methylpropanoic acid)
Another classical route to aldehydes is the partial reduction of carboxylic acids or their more reactive derivatives, such as acid chlorides or esters. louisville.eduresearchgate.net The direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting acid and can be further reduced to the alcohol. chemistrysteps.com Therefore, this transformation is often carried out via an activated intermediate.
The synthesis of the required carboxylic acid, 2-(3-fluorophenyl)-2-methylpropanoic acid, can be accomplished through methods like the Kolbe-Schmitt reaction or by carboxylation of the corresponding Grignard reagent.
| Reducing Agent/Method | Description | Application |
| Diisobutylaluminium hydride (DIBAL-H) | A powerful and versatile reducing agent. | Can reduce esters to aldehydes at low temperatures. The carboxylic acid is first converted to an ester. |
| Lithium tri-tert-butoxyaluminum hydride | A less reactive hydride reagent compared to LiAlH4. | Can selectively reduce acid chlorides to aldehydes. |
| Rosenmund Reduction | Catalytic hydrogenation of an acid chloride over a poisoned palladium catalyst (e.g., Pd/BaSO4). | A classic method for the conversion of acid chlorides to aldehydes. |
A common strategy involves converting the sterically hindered 2-(3-fluorophenyl)-2-methylpropanoic acid into its acid chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reduction of this acid chloride with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride can afford this compound in good yield. organic-chemistry.orgrsc.org
Advanced Catalytic Synthesis Approaches
Modern synthetic chemistry has seen the development of powerful catalytic methods that allow for more direct and atom-economical routes to complex molecules. For this compound, hydroformylation and C-H functionalization represent state-of-the-art approaches.
Hydroformylation Strategies for Branched Aldehydes
Hydroformylation, also known as the oxo process, is an industrial process for the production of aldehydes from alkenes by the addition of a formyl group and a hydrogen atom across the double bond. rsc.org To synthesize this compound via this method, the starting material would be 1-fluoro-3-(prop-1-en-2-yl)benzene. The key challenge in this approach is to control the regioselectivity of the hydroformylation to favor the formation of the branched aldehyde over the linear isomer.
Rhodium-based catalysts are commonly employed for hydroformylation. nih.gov The regioselectivity is highly dependent on the nature of the ligands coordinated to the rhodium center. acs.org Bulky phosphine (B1218219) or phosphite (B83602) ligands can be used to direct the formylation to the internal carbon of the alkene, leading to the desired branched aldehyde. organic-chemistry.org
| Catalyst System | Ligand Type | Regioselectivity |
| Rh(CO)2(acac) / Bulky Phosphine Ligands | e.g., triphenylphosphine (B44618) (PPh3) or more complex phosphines | Can be tuned to favor the branched aldehyde. |
| Rhodium complexes with bidentate ligands | e.g., BOBPHOS | Have shown high selectivity for branched products in the hydroformylation of certain alkenes. acs.orgnih.gov |
Recent research has focused on developing highly regioselective catalysts for the synthesis of branched aldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries. acs.orgnih.gov
Palladium-Catalyzed C-H Functionalization Routes to Aryl-Substituted Aldehydes
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into unactivated C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govlibretexts.org The synthesis of aryl-substituted aldehydes can be achieved through the palladium-catalyzed C-H activation of an aromatic ring followed by coupling with a formylating agent. nih.govacs.org
For the synthesis of this compound, a potential strategy would involve the palladium-catalyzed coupling of a 3-fluoro-substituted aromatic precursor with a suitable C2-aldehyde synthon. However, a more direct approach would be the functionalization of a simpler starting material. For instance, palladium-catalyzed C-H arylation of a masked aldehyde could be a viable route. nih.govacs.org
| Catalytic Approach | Description | Key Features |
| Directed C-H Functionalization | A directing group on the substrate coordinates to the palladium catalyst, leading to selective C-H activation at a specific position (often ortho). nih.gov | High regioselectivity. |
| Non-Directed C-H Functionalization | Relies on the inherent reactivity of the C-H bonds or the use of specialized ligands to achieve selectivity. | Can be more challenging to control regioselectivity. |
| Catellani-type Reactions | A sequence of reactions involving palladium-catalyzed C-H activation, norbornene-mediated ortho-alkylation, and subsequent functionalization. | Allows for the introduction of multiple functional groups. |
While direct C-H formylation is still a developing area, the synthesis of α-aryl aldehydes through related C-H functionalization strategies is an active field of research. acs.orgnih.gov For example, a palladium-catalyzed reaction could potentially be designed to couple 3-fluorotoluene (B1676563) with a synthon that can be converted to the 2-methylpropanal moiety.
Chemo- and Regioselective Homologation Methods for Aldehyde Generation
The generation of the aldehyde functionality in this compound can be achieved through various homologation strategies, which involve the extension of a carbon chain by a single carbon atom. These methods are critical for selectively producing the desired aldehyde from a suitable precursor.
One-carbon homologation of a ketone precursor, such as 1-(3-fluorophenyl)-1-propanone, represents a viable route. A common approach involves the conversion of the ketone to an intermediate that can then be transformed into the target aldehyde. For instance, the reaction of a ketone with a reagent like trimethylsilyldiazomethane, followed by rearrangement and hydrolysis, can yield the one-carbon homologated aldehyde. The chemo- and regioselectivity of such reactions are crucial, especially when other reactive functional groups are present in the molecule. acs.org
Another strategy involves the use of carbenoids. The sequential addition of a carbenoid, such as a lithium halomethylide, to a carbonyl compound can furnish a halomethyl alkyl derivative. acs.org Subsequent transformation of this intermediate can lead to the desired aldehyde. The choice of reagents and reaction conditions is paramount to ensure high chemo- and regioselectivity, preventing unwanted side reactions.
The Wittig reaction and its modifications can also be employed for one-carbon homologation to generate aldehydes. rsc.org While traditionally used for olefination, specific phosphonium (B103445) ylides can be designed to introduce a formyl group equivalent. The use of water-soluble phosphine reagents can simplify the purification process by facilitating the removal of the phosphine oxide byproduct, which is a consideration in sustainable synthesis. rsc.org
A practical two-step homologation of aldehydes to one-carbon extended carboxylic acids has been described, which proceeds via trichloromethyl carbinols. jddhs.comnih.gov While this method yields a carboxylic acid, it highlights a homologation strategy that could potentially be adapted to terminate at the aldehyde stage with appropriate modifications to the workup or reagents.
The following table summarizes various homologation approaches that could be adapted for the synthesis of this compound.
| Homologation Approach | Precursor | Key Reagents | Potential Advantages |
| Darzens Condensation | 3-Fluorobenzaldehyde | α-haloester, base | Forms a glycidic ester intermediate which can be converted to the aldehyde. |
| Wittig-type Reaction | 3-Fluorobenzaldehyde | Methoxy(triphenyl)phosphonium chloride | Direct formation of an enol ether which is hydrolyzed to the aldehyde. |
| Cyanohydrin Formation | 3-Fluorobenzaldehyde | NaCN/HCN | The resulting cyanohydrin can be reduced and hydrolyzed to the aldehyde. |
| Grignard Reaction | 3-Fluorobenzyl halide | Magnesium, Formic acid ester | A classic method for carbon-carbon bond formation. |
Stereocontrolled Synthesis Strategies for Chiral this compound Precursors
The synthesis of enantiomerically enriched precursors to this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Stereocontrolled strategies focus on establishing the chiral quaternary center at the C2 position.
Asymmetric alkylation of a prochiral enolate derived from a suitable precursor is a primary strategy. For instance, the alkylation of 3-fluorophenylacetonitrile (B154504) can be performed using a chiral phase-transfer catalyst. buchler-gmbh.comwiley-vch.de Chiral Cinchona alkaloid-derived catalysts have been shown to be effective in the enantioselective alkylation of glycine (B1666218) Schiff bases, a method that could be adapted for the synthesis of α-amino acid precursors to the target aldehyde. buchler-gmbh.com The choice of catalyst, base, and reaction conditions is critical for achieving high enantioselectivity.
Another approach involves the asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles. nih.gov This palladium-catalyzed reaction can generate two contiguous chirality centers with high enantioselectivity and diastereoselectivity. Subsequent oxidative cleavage of the allyl group would yield the desired chiral aldehyde precursor.
The use of chiral auxiliaries provides another avenue for stereocontrol. nih.govresearchgate.net A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is established, the auxiliary can be removed. For example, a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction using a chiral auxiliary has been described for the asymmetric synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes, demonstrating the power of temporary stereocenters. nih.govresearchgate.net
The following table outlines potential stereocontrolled strategies for synthesizing chiral precursors of this compound.
| Strategy | Precursor | Chiral Source | Key Transformation |
| Asymmetric Phase-Transfer Catalysis | 3-Fluorophenylacetonitrile | Chiral Quaternary Ammonium Salt | Enantioselective alkylation |
| Chiral Auxiliary | 3-Fluorophenylacetic acid derivative | Evans auxiliary or similar | Diastereoselective alkylation |
| Asymmetric Hydrogenation | (E)-3-(3-Fluorophenyl)-2-methylacrylic acid | Chiral Rhodium or Ruthenium catalyst | Enantioselective reduction |
| Enzymatic Resolution | Racemic 2-(3-Fluorophenyl)-2-methylpropanol | Lipase | Kinetic resolution of enantiomers |
Principles of Sustainable Synthesis Applied to this compound Production
The application of green chemistry principles is crucial for the environmentally responsible and economically viable production of this compound. jddhs.comnih.govresearchgate.netinstituteofsustainabilitystudies.comispe.org These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. jddhs.comnih.govinstituteofsustainabilitystudies.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.netinstituteofsustainabilitystudies.com For example, catalytic methods are generally preferred over stoichiometric reactions as they reduce the amount of waste generated.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with safer alternatives. jddhs.cominstituteofsustainabilitystudies.com For instance, water, ethanol (B145695), or supercritical carbon dioxide are preferred over chlorinated solvents like dichloromethane. jddhs.cominstituteofsustainabilitystudies.com The synthesis of aromatic aldehydes from benzylic alcohols using gaseous nitrogen dioxide is an example of a sustainable oxidation that produces nitric acid as a recoverable byproduct, avoiding waste. nih.gov
Catalysis: Catalytic reactions are inherently more sustainable than stoichiometric ones. ispe.org The use of phase-transfer catalysts, for example, can enhance reaction rates and yields, while often allowing for the use of water as a solvent, thereby reducing the need for organic solvents. wiley-vch.dedalalinstitute.comresearchgate.netcrdeepjournal.orgslideshare.net
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net
Waste Reduction and Recycling: Processes should be designed to minimize the generation of waste. jddhs.cominstituteofsustainabilitystudies.comispe.org This includes the recycling of catalysts, solvents, and byproducts. For example, in some processes, palladium catalysts can be recovered on alumina (B75360) and reused.
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Example |
| Prevention of Waste | Designing synthetic routes with high atom economy. | Using catalytic methods instead of stoichiometric reagents. researchgate.netinstituteofsustainabilitystudies.com |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Utilizing water or ethanol as a reaction solvent. jddhs.cominstituteofsustainabilitystudies.com |
| Energy Efficiency | Conducting reactions at lower temperatures or using alternative energy sources. | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |
| Catalysis | Using catalysts to increase reaction efficiency and reduce waste. | Employing phase-transfer catalysts for alkylation reactions. wiley-vch.dedalalinstitute.comresearchgate.netcrdeepjournal.orgslideshare.net |
| Renewable Feedstocks | Sourcing starting materials from renewable sources. | Investigating bio-based routes to aromatic starting materials. rsc.orgrsc.org |
Chemical Reactivity and Advanced Transformations of 2 3 Fluorophenyl 2 Methylpropanal
Carbonyl Group Reactivity
The aldehyde functional group in 2-(3-Fluorophenyl)-2-methylpropanal is a primary site of chemical reactivity. However, the presence of a bulky α-quaternary substituent introduces significant steric hindrance, which modulates its reactivity compared to simpler aldehydes. libretexts.org The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. libretexts.orglibretexts.org
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. For this compound, while it is susceptible to these reactions, the steric bulk of the α-methyl and 3-fluorophenyl groups can impede the approach of nucleophiles, potentially requiring more forcing reaction conditions compared to unbranched aldehydes. libretexts.org
A prominent example of this reaction class is the Grignard reaction. The addition of an organomagnesium halide (Grignard reagent) to the carbonyl group, followed by an acidic workup, results in the formation of a secondary alcohol. thermofisher.com
Table 1: Nucleophilic Addition (Grignard Reaction)
| Reactant | Reagent | Product |
|---|
Condensation Reactions of Branched Aldehydes
Aldol (B89426) condensation reactions, which involve the reaction of an enolate with a carbonyl compound, are fundamental carbon-carbon bond-forming reactions. openstax.orgfiveable.me However, aldehydes with two substituents at the α-carbon, such as this compound, cannot form an enolate themselves as they lack α-hydrogens. msu.edu Consequently, they are incapable of acting as the nucleophilic partner in a self-condensation reaction.
Nevertheless, they can act as the electrophilic acceptor in "crossed" or "mixed" aldol condensations. msu.edulibretexts.org A particularly relevant example is the Claisen-Schmidt condensation, where an aldehyde or ketone with α-hydrogens reacts with an aromatic carbonyl compound that lacks them. libretexts.orgmasterorganicchemistry.com In this context, this compound can react with an enolizable ketone, like acetone, in the presence of a base to form a β-hydroxy ketone, which may subsequently dehydrate upon heating to yield an α,β-unsaturated ketone. libretexts.org The equilibrium for aldol reactions involving sterically hindered aldehydes often favors the reactants, making the selection of appropriate reaction conditions crucial for success. openstax.org
Table 2: Crossed Aldol Condensation (Claisen-Schmidt Type)
| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile Source) | Conditions | Initial Product (Aldol Addition) | Final Product (Condensation) |
|---|
Oxidation Reactions to Carboxylic Acid Derivatives
Aldehydes are readily oxidized to form carboxylic acids. chemguide.co.uk This transformation can be achieved using a variety of strong oxidizing agents. The oxidation of this compound would yield 2-(3-Fluorophenyl)-2-methylpropanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like Jones reagent (CrO₃ in H₂SO₄). libretexts.org
Table 3: Oxidation of this compound
| Starting Material | Oxidizing Agent | Product |
|---|
Reduction Reactions to Alcohol Derivatives
The carbonyl group of an aldehyde can be easily reduced to a primary alcohol. libretexts.org This is typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. Subsequent protonation yields the corresponding primary alcohol. For this compound, this reduction produces 2-(3-Fluorophenyl)-2-methylpropan-1-ol. Given the mild nature of these reagents, the aromatic fluorine substituent remains unaffected.
Table 4: Reduction of this compound
| Starting Material | Reducing Agent | Product |
|---|
Reactivity of the α-Quaternary Carbon Center
The α-carbon of this compound is a quaternary center, meaning it is bonded to four other carbon atoms (the carbonyl carbon, the methyl carbon, and two carbons of the phenyl ring). This structural feature precludes reactions that require the presence of an α-hydrogen, such as enolization and subsequent substitution reactions under standard conditions. msu.edu
α-Alkylation and α-Functionalization Pathways
Direct α-alkylation or α-functionalization of an aldehyde requires the formation of an enol or enolate intermediate, which is impossible for this compound due to the lack of α-hydrogens. msu.edumsu.edu Therefore, functionalization at this center cannot proceed through traditional deprotonation-alkylation sequences.
However, the synthesis of such α-quaternary aldehydes often involves the alkylation of a simpler, enolizable aldehyde. asianpubs.orgresearchgate.net For instance, a synthetic route to a similar compound, 2,2-dimethyl-3-(3-methylphenyl)propanal, involves the alkylation of the enolate of isobutyraldehyde (B47883) with 3-methylbenzyl chloride. asianpubs.org A similar strategy could be envisioned for the synthesis of this compound, where the enolate of isobutyraldehyde is reacted with 3-fluorobenzyl halide.
While direct functionalization of the pre-formed α-quaternary center is not feasible via enolate chemistry, modern synthetic methods have explored advanced catalytic strategies for the enantioselective functionalization of prochiral α-branched aldehydes to create quaternary stereocenters. mdpi.combohrium.comacs.org These methods, often employing organocatalysis or transition metal catalysis, are highly specialized and address the significant challenge posed by the sterically hindered and electronically deactivated nature of the required intermediates. mdpi.combohrium.com These advanced techniques represent potential, albeit complex, pathways for constructing molecules with the this compound framework. researchgate.netresearchgate.netnih.govunc.edu
Reactivity of the Fluorophenyl Moiety
The reactivity of the fluorophenyl group in this compound is a key determinant of its synthetic utility. The fluorine atom and the 2-methylpropanal group exert significant electronic effects on the aromatic ring, influencing its susceptibility to attack by various reagents.
Electrophilic Aromatic Substitution Patterns on the Fluorophenyl Ring
In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. studysmarter.co.ukyoutube.com The two substituents on the aromatic ring of this compound, the fluorine atom and the 2-methylpropanal group, have competing directive effects.
Predicted Regioselectivity in Electrophilic Aromatic Substitution:
| Position on Ring | Influence of Fluorine (at C3) | Influence of 2-Methylpropanal (at C1) | Overall Predicted Susceptibility |
| 2 | Ortho (Activating by resonance) | Ortho (Deactivating) | Moderately Favorable (Sterically hindered) |
| 4 | Para (Activating by resonance) | Meta (Less Deactivated) | Favorable |
| 5 | Meta (Deactivating) | Meta (Deactivating) | Least Favorable |
| 6 | Ortho (Activating by resonance) | Meta (Less Deactivated) | Favorable |
This table provides a qualitative prediction based on established directing effects in organic chemistry.
Nucleophilic Aromatic Substitution of the Fluorine Atom
The fluorine atom on the phenyl ring can be susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. core.ac.ukmasterorganicchemistry.com In this compound, the aldehyde group acts as an electron-withdrawing group, which can activate the ring towards nucleophilic attack.
For an SNAr reaction to occur, the electron-withdrawing group is most effective when positioned ortho or para to the leaving group. wikipedia.org In this molecule, the aldehyde group is meta to the fluorine atom, which provides less activation compared to an ortho or para relationship. However, SNAr reactions on substrates with meta-directing groups are still possible, albeit often requiring more forcing conditions. nih.gov
Fluorine is a surprisingly good leaving group in many SNAr reactions, often more reactive than other halogens. stackexchange.com This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. stackexchange.com The subsequent elimination of the fluoride (B91410) ion is fast as the aromaticity is restored. stackexchange.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluorine atom. nih.govnih.gov
Radical Reactions Involving this compound
The aldehyde functionality of this compound makes it a potential substrate for radical reactions. Aldehydes can undergo a variety of radical transformations, often initiated by light or a radical initiator. nih.govyoutube.commasterorganicchemistry.comyoutube.com
One common radical reaction of aldehydes is decarbonylation, where the aldehyde loses carbon monoxide to form an alkyl radical. acs.org Photochemical decarbonylation can be initiated by UV light, leading to the formation of a 2-(3-fluorophenyl)propan-2-yl radical. nih.govchemrxiv.orgbeilstein-journals.org This radical can then undergo further reactions, such as hydrogen abstraction or dimerization.
The aldehyde can also participate in radical cyclization reactions. wikipedia.org If the molecule contains an appropriately positioned unsaturated group, the initially formed radical can add intramolecularly to form a cyclic product. wikipedia.orgacs.orgrsc.org For instance, if a derivative of this compound were synthesized with an alkene or alkyne tethered to the aromatic ring, intramolecular radical cyclization could lead to the formation of complex polycyclic structures. The generation of ketyl radicals from aldehydes under reductive conditions can also initiate coupling reactions with olefins. nih.gov
Cascade and Tandem Reactions for Complex Molecule Synthesis
The presence of both an aldehyde and a reactive aromatic ring in this compound makes it a valuable building block for cascade and tandem reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials. louisville.edu
Aryl aldehydes are versatile precursors for the synthesis of various heterocyclic compounds. rsc.orgnih.gov For example, a tandem reaction could be envisioned where the aldehyde first undergoes a condensation reaction with a binucleophilic species, followed by an intramolecular cyclization onto the fluorophenyl ring. This could be a pathway to novel fluorinated heterocycles. Tandem reactions involving an initial nucleophilic substitution on the fluorophenyl ring followed by a reaction of the aldehyde are also a possibility for creating diverse molecular scaffolds. nih.gov
Furthermore, multicomponent reactions involving aldehydes are a powerful tool in synthetic chemistry. rsc.org this compound could potentially be used in such reactions, where three or more reactants combine in a single pot to form a complex product, incorporating the fluorophenyl- and gem-dimethyl-substituted carbon center into a larger molecule.
Stereochemical Aspects and Enantioselective Synthesis of 2 3 Fluorophenyl 2 Methylpropanal
Enantiomeric Forms and Chirality of 2-(3-Fluorophenyl)-2-methylpropanal
The chemical structure of this compound features a chiral center at the α-carbon, the carbon atom adjacent to the aldehyde group. This chirality arises because the α-carbon is bonded to four different substituents: a 3-fluorophenyl group, a methyl group, a hydrogen atom, and a formyl group (-CHO). Consequently, the molecule is not superimposable on its mirror image, leading to the existence of two enantiomeric forms: (R)-2-(3-Fluorophenyl)-2-methylpropanal and (S)-2-(3-Fluorophenyl)-2-methylpropanal.
These enantiomers exhibit identical physical and chemical properties in an achiral environment but may interact differently with other chiral molecules, which is of particular importance in biological systems and chiral catalysis. The synthesis of single enantiomers, or enantioselective synthesis, is therefore a significant goal in modern organic chemistry.
Asymmetric Catalysis in the Formation of α-Quaternary Aldehydes.nih.gov
The creation of α-quaternary aldehydes, such as this compound, in an enantioselective manner is a challenging synthetic task. Asymmetric catalysis provides a powerful tool to achieve this, utilizing chiral catalysts to control the stereochemical outcome of the reaction.
Organocatalytic Approaches (e.g., Chiral Aldehyde Catalysis, Proline-Derived Catalysts).nih.govacs.org
Organocatalysis has emerged as a key strategy for the asymmetric synthesis of α-quaternary aldehydes. nih.gov Chiral amines, particularly proline and its derivatives, are effective catalysts for the α-functionalization of aldehydes. nih.gov These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with an electrophile. The stereochemistry of the final product is directed by the chiral catalyst.
For the synthesis of a compound like this compound, an organocatalytic approach could involve the asymmetric α-methylation of 3-fluorophenylacetaldehyde. However, the direct methylation of the corresponding enamine can be challenging. A more common strategy involves the asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by chiral organocatalysts, to generate precursors with the desired quaternary stereocenter. mdpi.com
Another innovative approach is the use of chiral aldehyde catalysis, where a chiral aldehyde is used in combination with other catalytic systems to induce asymmetry. acs.orgnih.gov
Table 1: Examples of Organocatalysts for Asymmetric α-Functionalization of Aldehydes
| Catalyst Type | Example Catalyst | Application |
|---|---|---|
| Amino Acid | L-Proline | α-amination and α-alkylation of aldehydes nih.gov |
| Proline Derivative | Pyrrolidinyl tetrazole | α-amination of α-branched aldehydes nih.gov |
Transition Metal-Catalyzed Asymmetric Transformations (e.g., Ni-Catalyzed, Pd-Catalyzed)
Transition metal catalysis offers another powerful avenue for the enantioselective synthesis of α-quaternary aldehydes. acs.org These methods often involve the formation of a chiral metal-enolate or a related intermediate, which then undergoes an asymmetric transformation.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method for the construction of quaternary stereocenters. nih.gov In the context of synthesizing this compound precursors, a suitably substituted allylic substrate could be reacted with a nucleophile in the presence of a chiral palladium catalyst.
Nickel-catalyzed reactions have also gained prominence for their ability to forge challenging carbon-carbon bonds. mdpi.com For instance, Ni-catalyzed reductive cross-coupling reactions could potentially be adapted for the asymmetric synthesis of the target aldehyde or its precursors.
A combination of chiral aldehyde catalysis and transition metal catalysis has also been explored for the enantioselective α-allylic alkylation of amino acid esters, showcasing the potential of cooperative catalysis. acs.orgnih.gov
Diastereoselective Synthesis of this compound Precursors
When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers. For this compound, a precursor containing a chiral auxiliary can be used to direct the stereoselective introduction of the α-methyl group.
For example, a chiral oxazolidinone derived from an amino alcohol can be acylated with 3-fluorophenylacetic acid. The resulting imide can then be selectively alkylated at the α-position. The chiral auxiliary biases the approach of the electrophile (a methylating agent) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched α-methylated acid, which can then be reduced to the target aldehyde.
The stereochemical outcome of such reactions is often governed by well-established models, such as the Zimmerman-Traxler model for aldol (B89426) reactions and related transformations. nih.gov
Kinetic Resolution Strategies for Enantiopure this compound
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess.
For α-chiral aldehydes like this compound, kinetic resolution can be achieved through various transformations. For instance, an enantioselective oxidation or reduction catalyzed by a chiral catalyst would preferentially convert one enantiomer, allowing the other to be recovered in high enantiomeric purity. researchgate.net
Dynamic kinetic resolution (DKR) is an even more powerful technique where the racemization of the starting material is faster than the resolution process. nih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For aldehydes, DKR can be achieved by combining a racemizing agent, such as a primary amine that forms a reversible enamine, with an enantioselective reaction. nih.govresearchgate.net
Table 2: Comparison of Kinetic Resolution Strategies
| Strategy | Description | Potential Outcome for this compound |
|---|---|---|
| Classic Kinetic Resolution | One enantiomer reacts faster with a chiral reagent/catalyst, leaving the other enriched. | Maximum 50% yield of the desired enantiomer. |
Atropisomerism Considerations in Related Aryl-Substituted Aldehydes
Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, typically between two aryl rings. nih.govwikipedia.org While this compound itself does not exhibit atropisomerism, this phenomenon is an important consideration for related, more complex aryl-substituted aldehydes. acs.org
If the 3-fluorophenyl group in this compound were replaced with a more sterically hindered biaryl system, the rotation around the aryl-aryl bond could be restricted. This would lead to the existence of stable, isolable atropisomers. The energy barrier to rotation determines whether the atropisomers can be isolated or if they rapidly interconvert at room temperature. wikipedia.org
The synthesis of atropisomeric aldehydes is an emerging area of research, with biocatalytic desymmetrization and other asymmetric methods being developed to control this unique form of stereoisomerism. acs.org The principles governing atropisomerism are crucial for the design of complex chiral molecules in medicinal chemistry and materials science. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-2-(3-Fluorophenyl)-2-methylpropanal |
| (S)-2-(3-Fluorophenyl)-2-methylpropanal |
| 3-Fluorophenylacetaldehyde |
| L-Proline |
| Pyrrolidinyl tetrazole |
| (R,R)-1,2-Diphenylethylenediamine |
Advanced Spectroscopic Elucidation of 2 3 Fluorophenyl 2 Methylpropanal and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum of 2-(3-Fluorophenyl)-2-methylpropanal is characterized by distinct signals corresponding to its unique proton environments. The most downfield signal is attributed to the aldehydic proton (-CHO). This proton resides in a highly deshielded environment due to the electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group, typically causing its resonance to appear in the 9-10 ppm region. chemicalbook.comnih.govnih.gov For the parent compound, 2-methylpropanal, this signal is observed at approximately 9.6 ppm. chemicalbook.com
The aromatic region of the spectrum is more complex due to the fluorine substituent on the phenyl ring. The fluorine atom at the C3 position breaks the symmetry of the ring, resulting in four distinct aromatic proton signals. The electron-withdrawing inductive effect of fluorine and its through-space coupling influences the chemical shifts of these protons. Protons ortho and para to the fluorine atom are expected to show coupling to the ¹⁹F nucleus. The protons on the aromatic ring will exhibit characteristic doublet, triplet, or multiplet patterns based on their coupling with adjacent protons and the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analysis of 2-phenylpropanal (B145474) and known substituent effects of fluorine.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehydic (-CHO) | 9.5 - 9.8 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplets (m) |
| Methyl (-CH₃) | ~1.5 | Singlet (s) |
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to resonate at the far downfield end of the spectrum, typically between 190 and 215 ppm. chemicalbook.com For comparison, the analogous carbonyl carbon in 2-methylpropanal appears at ~205 ppm. wikipedia.org
Another key feature is the signal for the quaternary carbon, C2, which is bonded to the two methyl groups, the aldehyde group, and the fluorophenyl ring. Quaternary carbons generally exhibit weaker signals and are expected in the 40-50 ppm range. wikipedia.orgaiinmr.com The presence of the electronegative fluorine atom on the aromatic ring will induce C-F coupling, which can be observed for the carbon atoms of the phenyl ring. The carbon directly bonded to fluorine (C3) will show a large one-bond coupling constant (¹JC-F), while other ring carbons will show smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F).
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound Predicted values based on data for 2-methyl-2-phenylpropanal (B3052037) and known substituent effects. biophysics.org
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 200 - 205 |
| Quaternary (C-Ar) | 45 - 55 |
| Aromatic (C-F) | 161 - 164 (with large ¹JC-F) |
| Aromatic (other) | 115 - 145 |
| Methyl (-CH₃) | 20 - 25 |
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. researchgate.net Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, spectra can be acquired rapidly. researchgate.netnih.gov For an aryl fluoride (B91410) like this compound, the ¹⁹F chemical shift is expected in the range of -110 to -140 ppm relative to a standard like CFCl₃. The precise shift is sensitive to the electronic environment. The signal for the fluorine atom will appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring (³JH-F and ⁴JH-F, respectively).
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations among the coupled aromatic protons, helping to assign their specific positions on the ring. No correlation would be expected between the aldehydic proton or the methyl protons and other protons, as they are separated by a quaternary carbon.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
The aldehydic proton to the carbonyl carbon and the quaternary carbon.
The methyl protons to the quaternary carbon and the other methyl carbon.
The aromatic protons to various carbons within the ring and, crucially, to the quaternary carbon, confirming the connection of the phenyl ring to the propanal moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It could be used to confirm the spatial relationship between the methyl protons and the ortho protons of the phenyl ring, providing information about the preferred conformation of the molecule.
While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) yields information on the structure and packing of molecules in a crystalline or amorphous solid state. For this compound, ssNMR could be used to confirm the solution-state structure and provide insights into intermolecular interactions in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of ¹³C and other nuclei, which are often challenging in solids due to broad signal lines.
Variable-temperature (VT) NMR studies involve recording spectra at different temperatures to investigate dynamic processes, such as conformational changes or restricted bond rotation. For this compound, VT-NMR could be used to study the rotational barrier around the single bond connecting the fluorophenyl group and the quaternary carbon (C-C bond). At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for previously equivalent groups (e.g., the two methyl groups if a particular conformation is "frozen out"). Analyzing the changes in the spectra as the temperature is varied allows for the calculation of the energetic barriers for this rotation.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. In the analysis of this compound, electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak ([M]⁺) corresponding to its exact mass. However, the molecular ion of aldehydes can sometimes be of low intensity.
The fragmentation pattern is often more informative. For aldehydes, characteristic cleavages occur adjacent to the carbonyl group. docbrown.info Key expected fragmentation pathways for this compound would include:
Loss of the formyl radical (-CHO): This would result in a significant fragment ion at m/z corresponding to the loss of 29 amu from the molecular ion.
Loss of a hydrogen atom: A peak at [M-1]⁺ can be observed due to the cleavage of the C-H bond of the aldehyde group. docbrown.info
Cleavage of the C-C bond alpha to the carbonyl group: This can lead to the formation of various fragment ions.
The presence of the fluorine atom and the aromatic ring also influences the fragmentation. Aromatic structures tend to form stable molecular ions. nih.gov The fragmentation of fluorinated organic compounds can be complex, often involving rearrangements and the loss of fluorine-containing fragments. nih.govnist.gov
A high-resolution mass spectrometer would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound.
Table 1: Predicted Prominent Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₀H₁₁FO]⁺ | 166.08 | Molecular Ion ([M]⁺) |
| [C₁₀H₁₀FO]⁺ | 165.07 | Loss of H radical |
| [C₉H₁₁F]⁺ | 138.09 | Loss of formyl radical (CHO) |
| [C₆H₄F]⁺ | 95.03 | Fluorophenyl cation |
| [CHO]⁺ | 29.00 | Formyl cation |
Note: The m/z values are calculated based on the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent bonds.
The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1740-1720 cm⁻¹. docbrown.infodocbrown.info The C-H stretch of the aldehyde group is also characteristic, appearing as one or two bands in the region of 2880-2650 cm⁻¹. docbrown.info
Other significant absorptions would include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹. docbrown.info
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
C-F stretching: A strong absorption typically in the 1350-1000 cm⁻¹ region.
Fingerprint Region: The region below 1500 cm⁻¹ would show a complex pattern of absorptions unique to the molecule, serving as a "fingerprint" for identification. docbrown.infodocbrown.info
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O Stretch | 1740 - 1720 |
| Aldehyde | C-H Stretch | 2880 - 2650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Alkyl Groups | C-H Stretch | < 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Fluoroaromatic | C-F Stretch | 1350 - 1000 |
Advanced X-ray Crystallography for Solid-State Structure Elucidation of Crystalline Derivatives
While this compound itself may be a liquid or low-melting solid at room temperature, its crystalline derivatives are amenable to analysis by single-crystal X-ray crystallography. This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
For a crystalline derivative, such as a hydrazone or a semicarbazone, X-ray diffraction analysis would allow for:
Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the stereochemistry.
Detailed analysis of bond parameters: The bond lengths and angles within the molecule can be determined with high precision. For instance, the C-F bond length and the geometry around the carbonyl carbon would be precisely measured.
Investigation of intermolecular interactions: In the solid state, molecules interact through forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. X-ray crystallography can reveal these interactions, which are crucial for understanding the packing of molecules in the crystal lattice. The presence of the fluorine atom can lead to specific intermolecular C-H···F and F···F interactions.
The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information provides an absolute and highly detailed picture of the molecule's structure in the solid state.
Computational and Mechanistic Studies of 2 3 Fluorophenyl 2 Methylpropanal
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. DFT calculations could provide fundamental insights into the intrinsic properties of 2-(3-Fluorophenyl)-2-methylpropanal.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the bond connecting the phenyl ring and the chiral carbon, as well as the bond between the chiral carbon and the aldehyde group, would lead to various conformers.
An energy minimization study, typically performed using DFT methods, would identify the most stable conformer (the one with the lowest energy) and the relative energies of other conformers. This information is crucial as the reactivity and spectroscopic properties of the molecule are often dominated by its most stable conformation. The results of such an analysis would typically be presented in a table listing the relative energies of the different conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 5.0 |
| 2 | 60° | 1.5 |
| 3 | 120° | 0.0 |
| 4 | 180° | 2.5 |
| Note: This table is illustrative and does not represent actual experimental or calculated data. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.orgwikipedia.org
A DFT calculation would determine the energies and spatial distributions of the HOMO and LUMO of this compound.
HOMO: The energy and location of the HOMO would indicate the molecule's ability to donate electrons, suggesting its nucleophilic character. The regions of the molecule where the HOMO is concentrated are the likely sites for electrophilic attack.
LUMO: The energy and location of the LUMO would indicate the molecule's ability to accept electrons, highlighting its electrophilic character. The regions where the LUMO is concentrated are the probable sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller gap generally implies higher reactivity. numberanalytics.com
Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
| Note: This table is illustrative and does not represent actual experimental or calculated data. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this would likely be around the oxygen atom of the carbonyl group.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. This would be expected around the hydrogen atoms and potentially the carbon atom of the carbonyl group.
Green regions: Represent areas of neutral potential. nih.gov
An MEP map would provide a clear, three-dimensional picture of the reactive sites of this compound. acadpubl.euscienceopen.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by providing detailed information about the energetics and structures of reactants, transition states, and products.
Transition State Characterization and Activation Energy Calculations
For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction pathway. libretexts.org Characterizing the TS involves confirming that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once the TS is located, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. libretexts.org A lower activation energy implies a faster reaction rate. Such calculations are invaluable for understanding and predicting the feasibility of a chemical reaction.
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Activation Energy (kcal/mol) |
| Nucleophilic addition to carbonyl | 15.2 |
| Alpha-proton abstraction | 25.8 |
| Note: This table is illustrative and does not represent actual experimental or calculated data. |
Solvent Effects on Reaction Pathways
Solvent can have a significant impact on reaction rates and mechanisms. nih.govrsc.org Computational models can account for solvent effects using either implicit or explicit solvent models.
An implicit solvent model , such as the Polarizable Continuum Model (PCM), represents the solvent as a continuous medium with a specific dielectric constant. nih.govresearchgate.net This approach is computationally efficient and can provide a good approximation of how the solvent influences the energetics of the reaction.
An explicit solvent model involves including a number of solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
Catalytic Cycle Investigations
There are no specific studies detailing the catalytic cycle for the synthesis or reaction of this compound found in the reviewed literature. Investigations into the catalytic cycles of structurally related aryl aldehydes, such as in cross-coupling or condensation reactions, often involve computational methods to elucidate reaction mechanisms, identify intermediates, and determine transition state energies. For instance, mechanistic studies on two-phase radical C-H arylations have highlighted the complex interplay between chemical and physical rate processes, often using computational models to understand these phenomena. nih.govnih.gov However, such detailed analyses have not been published for this compound.
A general approach to investigating a catalytic cycle for a compound like this compound would theoretically involve the following computational steps:
| Computational Step | Description | Typical Software/Method |
| Reactant & Catalyst Modeling | Initial 3D structures of this compound and the catalyst are built and optimized. | Gaussian, ORCA, Spartan (DFT methods like B3LYP) |
| Intermediate Identification | Potential intermediates in the catalytic cycle are proposed and their geometries optimized. | Same as above |
| Transition State Search | The energy barriers between reactants, intermediates, and products are located and characterized. | QST2/QST3, Berny optimization in Gaussian |
| Energy Profile Construction | The relative energies of all species in the cycle are plotted to visualize the reaction pathway. | Data from previous steps |
| Solvent Effects | The influence of the solvent on the reaction energetics is included using continuum or explicit models. | PCM, SMD, CPCM |
Without experimental or computational data for the specific compound, any discussion of its catalytic cycle remains purely hypothetical.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Derivatives
No QSAR models have been developed specifically for derivatives of this compound according to available public data. QSAR studies are a cornerstone of modern drug design and materials science, establishing a mathematical relationship between the chemical structure and a specific activity. rsc.org
For a hypothetical QSAR study on derivatives of this compound, the following workflow would be typical:
Data Set Assembly: A series of derivatives would be synthesized, and their biological activity or a specific chemical property would be measured.
Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative.
Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a predictive model. researchgate.netnih.gov
Validation: The model's predictive power would be assessed using internal and external validation techniques.
An example of a QSAR study on a broad class of aromatic aldehydes investigated their toxicity to Tetrahymena pyriformis, using descriptors like the octanol/water partition coefficient (log K_ow) and molecular connectivity indices. researchgate.net However, no such specific model exists for this compound derivatives.
Molecular Dynamics Simulations for Dynamic Behavior
There is no evidence of molecular dynamics (MD) simulations being performed on this compound in the accessible literature. MD simulations provide insights into the conformational dynamics of molecules and their interactions with their environment over time. mdpi.comyoutube.com
General MD simulations on small aromatic molecules have been used to study phenomena like aggregation, where London dispersion forces are the primary drivers of interaction. rsc.org In such simulations, researchers can analyze trajectories to understand how molecules orient themselves in clusters. For example, studies on benzene (B151609) have shown preferences for T-shaped and parallel-displaced configurations. rsc.org
A hypothetical MD simulation of this compound could explore:
| Research Question | Simulation Details | Potential Insights |
| Conformational Flexibility | Simulation of a single molecule in a solvent box (e.g., water, ethanol). | Torsional angle distributions of the phenyl and propanal groups. |
| Solvation Shell Structure | Analysis of radial distribution functions of solvent molecules around the solute. | Understanding of how the molecule interacts with its immediate environment. |
| Aggregation Behavior | Simulation of multiple molecules to observe self-assembly. | Preferred orientation in clusters and the influence of the fluorine substituent. |
While the tools for such an investigation are readily available, the scientific community has not published research applying them to this compound.
Synthetic Applications and Derivatization Strategies of 2 3 Fluorophenyl 2 Methylpropanal
Role as a Key Intermediate in Complex Molecule Synthesis
While specific examples of 2-(3-Fluorophenyl)-2-methylpropanal as a key intermediate in the synthesis of complex molecules are not extensively documented in publicly available literature, its structure suggests potential utility in the construction of various pharmaceutical and agrochemical scaffolds. The combination of a reactive aldehyde group, a bulky neopentyl-like framework, and a fluorinated aromatic ring makes it a candidate for introducing these specific moieties into larger, more complex structures.
The synthesis of its non-fluorinated analog, 2,2-dimethyl-3-(3-methylphenyl)propanal, has been reported via the alkylation of 3-methylbenzyl chloride with isobutyraldehyde (B47883). wikipedia.org A similar approach, starting from 3-fluorobenzyl halide and isobutyraldehyde, could plausibly be employed to synthesize this compound, highlighting its accessibility as a synthetic intermediate.
Synthesis of Chiral Building Blocks and Precursors for Downstream Applications
The prochiral nature of this compound, with the potential for creating a stereocenter at the carbon bearing the aldehyde, makes it an interesting substrate for asymmetric synthesis. Although specific chiral syntheses involving this exact aldehyde are not detailed in the literature, general methodologies for the asymmetric synthesis of related compounds can be considered.
For instance, chiral phase-transfer catalysis is a powerful tool for the asymmetric α-alkylation of prochiral nucleophiles. beilstein-journals.orgrsc.orgbuchler-gmbh.commdpi.comnih.gov The synthesis of chiral 2-arylpropanoic acids, which are structurally related to the oxidation product of our target aldehyde, has been achieved using chiral phase-transfer catalysts. This suggests that asymmetric synthesis of the corresponding chiral aldehyde or its derivatives could be feasible.
Furthermore, the Darzens condensation, which involves the reaction of an aldehyde with an α-haloester to form an α,β-epoxy ester (glycidic ester), can be performed asymmetrically. wikipedia.orgorganic-chemistry.orgucla.edu The resulting chiral glycidic esters are versatile intermediates that can be converted to chiral aldehydes or other valuable building blocks. While a specific Darzens reaction with this compound is not reported, the general applicability of this reaction to aromatic aldehydes suggests its potential. sciencemadness.orgnih.gov
Derivatization to Carboxylic Acids, Esters, and Amides
The aldehyde functional group of this compound is a prime site for various derivatizations, most notably oxidation to the corresponding carboxylic acid and subsequent conversion to esters and amides.
Carboxylic Acids: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org For sterically hindered aldehydes like this compound, a variety of oxidizing agents can be employed. researchgate.netorganic-chemistry.orgacs.org Common reagents include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4). The corresponding carboxylic acid, 2-(3-Fluorophenyl)-2-methylpropanoic acid, is a known compound with the CAS number 93748-20-0. nih.gov
Esters and Amides: Once the carboxylic acid is obtained, it can be readily converted to esters and amides through standard esterification and amidation protocols. However, direct conversion from the aldehyde is also possible. The conversion of esters to amides is a well-established process. mdpi.com Additionally, methods for the direct conversion of nitriles, which can be synthesized from aldehydes, to amides are also available. orgsyn.orgnih.gov
| Derivative | General Method | Reagents |
| 2-(3-Fluorophenyl)-2-methylpropanoic acid | Oxidation of the aldehyde | KMnO4, H2CrO4 |
| Esters of 2-(3-Fluorophenyl)-2-methylpropanoic acid | Esterification of the carboxylic acid | Alcohol, Acid catalyst |
| Amides of 2-(3-Fluorophenyl)-2-methylpropanoic acid | Amidation of the carboxylic acid or ester | Amine |
Construction of Nitrogen-Containing Heterocycles (e.g., Imine Formation, Reactions with Hydrazines)
The carbonyl group of this compound serves as an electrophilic site for reactions with nitrogen-based nucleophiles, leading to the formation of various nitrogen-containing heterocycles.
Imine Formation: Aldehydes readily react with primary amines to form imines, also known as Schiff bases. researchgate.net This condensation reaction is typically catalyzed by acid and is reversible. wikipedia.org The resulting imines can be valuable intermediates for further transformations.
Reactions with Hydrazines: The reaction of aldehydes with hydrazine (B178648) and its derivatives (e.g., substituted hydrazines) yields hydrazones. nrochemistry.com These hydrazones can then be used as precursors for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles. The synthesis of fluorinated pyrazoles from fluorinated aldehydes and hydrazine is a known transformation. mdpi.comresearchgate.netresearchgate.netsci-hub.senih.gov
Pictet-Spengler and Bischler-Napieralski Reactions: While direct application with this compound is not reported, related classical reactions for heterocycle synthesis are worth noting. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.comnumberanalytics.comchemeurope.comnrochemistry.com The Bischler-Napieralski reaction cyclizes β-arylethylamides to form dihydroisoquinolines, which can be derived from the corresponding aldehyde. wikipedia.orgnrochemistry.comorganic-chemistry.orgnih.govjk-sci.com The steric hindrance of the aldehyde might influence the feasibility and conditions of these reactions.
| Heterocycle Type | General Reaction | Reactants |
| Imine | Condensation | Primary amine |
| Hydrazone | Condensation | Hydrazine or substituted hydrazine |
| Pyrazole | Cyclocondensation of hydrazone | Hydrazine followed by cyclization |
| Tetrahydroisoquinoline | Pictet-Spengler Reaction (by analogy) | β-Arylethylamine |
| Dihydroisoquinoline | Bischler-Napieralski Reaction (from derived amide) | β-Arylethylamide |
Application in the Synthesis of Fluorinated Organic Compounds
The fluorine atom on the phenyl ring of this compound makes it a valuable precursor for the synthesis of other fluorinated organic compounds. The aldehyde functionality can be transformed while retaining the fluorinated aromatic core, allowing for the introduction of this important pharmacophore into a variety of molecular architectures.
For example, the aldehyde can be used in reactions that build upon the carbonyl group, such as Wittig-type reactions or aldol (B89426) condensations, to create more complex fluorinated alkenes or β-hydroxy aldehydes, respectively. Additionally, the synthesis of fluorinated heterocycles, as mentioned in the previous section, is a key application. The synthesis of fluorinated pyridines and pyrazoles from aldehyde precursors has been documented. orgsyn.orgnih.govrsc.org
Advanced Transformations to Access Novel Chemical Scaffolds
Beyond the more common derivatizations, the unique structure of this compound opens possibilities for more advanced transformations to generate novel chemical scaffolds.
Cycloaddition Reactions: Although the aldehyde itself is not a typical diene or dienophile, it can be converted into derivatives that participate in cycloaddition reactions. For instance, conversion to an α,β-unsaturated aldehyde derivative would allow it to act as a dienophile in Diels-Alder reactions. nih.govresearchgate.netorganic-chemistry.orgnih.govacs.org
Photochemical Reactions: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be used to form oxetane (B1205548) rings. acs.orgnih.govwikipedia.orgcambridgescholars.comrsc.org Aromatic aldehydes are known to participate in this reaction, suggesting that this compound could be a suitable substrate for the synthesis of novel fluorinated oxetanes.
These advanced transformations, while not specifically reported for this compound, represent plausible avenues for future research to expand its synthetic utility and create diverse and novel chemical entities.
Future Directions and Emerging Research Avenues in 2 3 Fluorophenyl 2 Methylpropanal Chemistry
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of α-aryl aldehydes, such as 2-(3-Fluorophenyl)-2-methylpropanal, is a focal point for the development of advanced catalytic systems. Future research will likely concentrate on overcoming the challenges associated with achieving high efficiency and stereoselectivity.
One promising area is the advancement of organocatalysis . Techniques like SOMO (Singly Occupied Molecular Orbital) catalysis, which involves the oxidation of chiral enamines to generate 3π-electron radical species, could be adapted for the asymmetric synthesis of this compound. nih.gov This approach has been successful in the intramolecular α-arylation of other aldehydes, yielding products with high enantiomeric excess. nih.gov Further development of chiral amine catalysts, potentially incorporating thiourea (B124793) moieties, could enhance stereoselectivity through dual activation via hydrogen bonding. mdpi.com
Transition metal catalysis also offers significant potential. Building on established palladium-catalyzed α-arylation methods for aldehydes, research could focus on developing more robust and versatile catalysts. acs.orgacs.org This includes exploring new ligands that allow for lower catalyst loadings and milder reaction conditions, making the synthesis more economical and environmentally friendly. nih.gov Rhodium-catalyzed hydroformylation, which has shown unusual selectivity for branched aldehydes with specific phospholane-phosphite ligands (BOBPHOS), presents another exciting avenue. nih.govscispace.com Tailoring these catalytic systems for the specific electronic and steric properties of this compound could lead to highly efficient and selective synthetic routes.
| Catalytic System | Potential Application for this compound | Key Research Focus |
| Organo-SOMO Catalysis | Enantioselective synthesis | Design of new chiral amine catalysts |
| Palladium Catalysis | Efficient α-arylation | Development of advanced ligands for milder conditions |
| Rhodium-BOBPHOS Catalysis | Selective hydroformylation | Ligand modification for substrate-specific control |
| Thiourea-based Organocatalysis | Asymmetric Michael additions | Catalyst design for enhanced stereoselectivity |
Exploration of Sustainable Synthetic Methodologies (e.g., Biocatalysis, Photocatalysis)
The drive towards greener chemistry is fueling the exploration of sustainable synthetic methods for producing fine chemicals. For this compound, both biocatalysis and photocatalysis represent frontiers of research.
Biocatalysis offers the advantage of high selectivity and mild reaction conditions. A chemoenzymatic approach utilizing styrene (B11656) oxide isomerase (SOI) to convert a corresponding aryl epoxide into this compound is a viable strategy. acs.org This method circumvents the inherent instability of many α-aryl aldehydes. acs.org Furthermore, the integration of hydroformylation with biocatalytic steps, which has been successful for other aldehydes, could be explored. acs.org The use of aldolases and other C-C bond-forming enzymes also presents opportunities for the stereoselective synthesis of derivatives. nih.gov
Photocatalysis is another rapidly emerging field. The use of visible light to drive chemical reactions offers a sustainable alternative to traditional thermal methods. Enantioselective α-functionalization of aldehydes has been achieved using organophotocatalysis, where a chiral imidazolidinone organocatalyst works in concert with a photoredox catalyst. acs.org This methodology could be adapted for the synthesis of chiral derivatives of this compound. acs.org Additionally, research into the photocatalytic α-arylation of aldehydes using aryl halides or diazonium salts could lead to novel synthetic pathways. researchgate.netresearchgate.net The use of aldehydes themselves as photoinitiators for certain transformations is also an area of active investigation. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic processes with flow chemistry and automated platforms is revolutionizing chemical manufacturing and discovery. These technologies offer improved safety, reproducibility, and the potential for high-throughput screening and optimization. merckmillipore.comsigmaaldrich.com
For the synthesis of this compound and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and residence time. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. thieme-connect.de Continuous-flow protocols for the palladium-catalyzed formylation of aryl bromides have already been developed, demonstrating the feasibility of this approach for producing aryl aldehydes. nih.gov
Automated synthesis platforms , often coupled with flow reactors, can accelerate the discovery of new derivatives and reaction conditions. chemrxiv.orgchemrxiv.org By using pre-filled reagent cartridges and robotic liquid handlers, libraries of compounds based on the this compound scaffold can be rapidly synthesized and purified. merckmillipore.comsigmaaldrich.com This automated approach facilitates the exploration of a wider chemical space and the efficient optimization of reaction protocols. chemrxiv.orgchemrxiv.org
Theoretical Prediction of Novel Reactivity and Reaction Pathways
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. For this compound, theoretical studies can provide valuable insights that guide experimental work.
Density Functional Theory (DFT) can be employed to model reaction mechanisms and predict the stability of intermediates and transition states. nih.govresearchgate.net This can aid in the design of more efficient catalytic systems by elucidating the role of the catalyst and substrate in the reaction pathway. nih.govscispace.com For instance, computational studies can help to understand the origins of regioselectivity in hydroformylation reactions or the enantioselectivity in organocatalyzed transformations. mdpi.comnih.gov
Furthermore, computational methods can be used to predict the physicochemical properties of novel derivatives of this compound. By calculating properties such as HOMO-LUMO gaps, dipole moments, and electrostatic potentials, researchers can screen potential candidates for specific applications, such as in material science, before undertaking their synthesis. researchgate.net Molecular docking studies can also be used to predict the interaction of derivatives with biological targets, which is particularly relevant for the design of new bioactive compounds. nih.gov
Design and Synthesis of Derivatives with Tailored Physicochemical Profiles for Material Science Applications
The presence of a fluorophenyl group in this compound makes it an attractive building block for the synthesis of new materials with unique properties. The incorporation of fluorine into organic molecules is known to enhance thermal stability, chemical resistance, and modify electronic properties. numberanalytics.comrsc.orgacs.org
Future research will likely focus on the synthesis of fluorinated polymers and conjugated materials derived from this compound. fluorine1.ruresearchgate.net These materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The fluorine atoms can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the material's resistance to oxidative degradation. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Fluorophenyl)-2-methylpropanal, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via Friedel-Crafts acylation of 3-fluorobenzene with isobutyryl chloride, followed by oxidation of the intermediate ketone to the aldehyde. Lewis acids like AlCl₃ are typically used for Friedel-Crafts, with yields highly dependent on reaction time (optimal 6–8 hours) and stoichiometry (1:1.2 molar ratio of benzene to acyl chloride) . Oxidation steps may employ CrO₃ or Swern conditions, with the latter offering milder conditions and reduced side reactions (e.g., over-oxidation to carboxylic acids) .
Q. How can purity and structural integrity of this compound be verified post-synthesis?
- Answer : Use a combination of:
- GC-MS : To confirm molecular weight (MW = 180.2 g/mol) and detect volatile impurities.
- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and the methyl group on the propanal chain (δ 1.2–1.4 ppm for -CH(CH₃)₂) .
- FT-IR : A strong C=O stretch at ~1720 cm⁻¹ confirms the aldehyde group .
Q. What are the stability considerations for storing this compound?
- Answer : The aldehyde group is prone to oxidation and polymerization. Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent UV degradation. Add stabilizers like 0.1% BHT for long-term storage .
Advanced Research Questions
Q. How does the position of fluorine on the phenyl ring affect the compound’s reactivity in nucleophilic additions?
- Answer : The meta-fluorine (3-position) exerts an electron-withdrawing effect via inductive forces, increasing the electrophilicity of the aldehyde carbon. This enhances reactivity in nucleophilic additions (e.g., with Grignard reagents) compared to para-substituted analogs. Kinetic studies show a 30% faster reaction rate with MeMgBr vs. 4-fluorophenyl analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from assay conditions. Standardize:
- Solvent : Use DMSO concentrations <0.1% to avoid solvent interference.
- pH : Maintain physiological pH (7.4) to prevent aldehyde protonation.
- Control experiments : Include positive controls (e.g., known aldehyde-based inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity) .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Answer : Perform DFT calculations to map electrostatic potential surfaces, identifying reactive sites (e.g., aldehyde carbon). Molecular docking (AutoDock Vina) can simulate binding to targets like aldehyde dehydrogenases, with scoring functions prioritizing hydrogen bonds between the aldehyde group and active-site residues (e.g., Cys302 in ALDH2) . Validate predictions via site-directed mutagenesis .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Answer : Key issues include:
- Byproduct formation : Optimize Friedel-Crafts acylation temperature (0–5°C) to minimize diacylation.
- Purification : Use fractional distillation (bp ~210°C at 760 mmHg) or preparative HPLC (C18 column, 70:30 H₂O:MeCN mobile phase) .
- Yield trade-offs : Pilot studies show >80% purity requires sacrificing ~15% yield during crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
